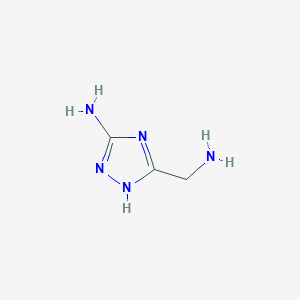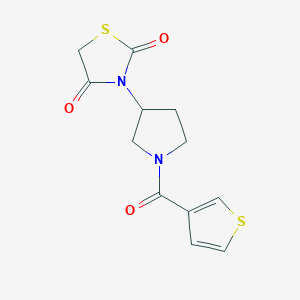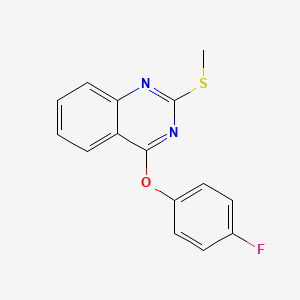
4-(4-氟苯氧基)-2-(甲硫基)喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline” is a chemical compound with the molecular formula C15H11FN2OS . It has an average mass of 286.324 Da and a monoisotopic mass of 286.057617 Da .
Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline” consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring . This core is substituted at the 4-position by a 4-fluorophenoxy group and at the 2-position by a methylsulfanyl group .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline, focusing on six unique applications:
Cancer Research
4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline has been extensively studied for its potential as an anti-cancer agent. Its structure allows it to inhibit specific tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By targeting these kinases, this compound can potentially halt the proliferation of cancer cells and induce apoptosis (programmed cell death), making it a promising candidate for developing new cancer therapies .
Anti-inflammatory Applications
This compound has shown potential in modulating inflammatory responses. It can inhibit the activity of certain enzymes and signaling molecules involved in the inflammatory process. This makes it a valuable tool in researching treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Studies
Research has indicated that 4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline may have neuroprotective properties. It can potentially protect neurons from damage caused by oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a significant compound in the study of neuroprotection and the development of treatments for neurodegenerative disorders .
Antimicrobial Research
The compound has been investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance, where new and effective antimicrobial compounds are urgently needed .
Cardiovascular Research
4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline has potential applications in cardiovascular research. It can influence various signaling pathways involved in heart function and blood vessel integrity. Studies have explored its role in preventing or mitigating conditions such as hypertension and atherosclerosis, contributing to the development of cardiovascular therapies .
Drug Metabolism and Pharmacokinetics
This compound is also used in studies related to drug metabolism and pharmacokinetics. Understanding how it is absorbed, distributed, metabolized, and excreted in the body helps researchers design better drugs with improved efficacy and safety profiles. It serves as a model compound in these studies, providing insights into the behavior of similar molecules .
未来方向
The future directions for research on “4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline” and related compounds could involve further exploration of their potential therapeutic applications . For example, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
属性
IUPAC Name |
4-(4-fluorophenoxy)-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(18-15)19-11-8-6-10(16)7-9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCJGJHTCGJYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)-2-(methylsulfanyl)quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2514093.png)

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)
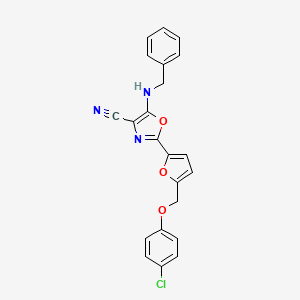

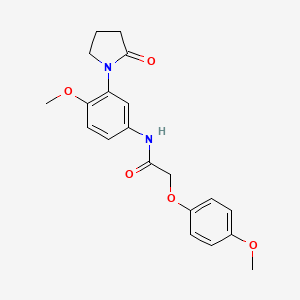

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)
![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)

